![molecular formula C7H4FNOS B1408656 2-Fluorobenzo[d]thiazol-5-ol CAS No. 1261564-25-3](/img/structure/B1408656.png)
2-Fluorobenzo[d]thiazol-5-ol
Overview
Description
2-Fluorobenzo[d]thiazol-5-ol is a chemical compound that is used for pharmaceutical testing . It is related to the benzothiazole family of compounds, which are known for their diverse biological activities .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Scientific Research Applications
Fluorescence and Biological Activity
- Dual Fluorescence Effects: 2-Fluorobenzo[d]thiazol-5-ol exhibits unique dual fluorescence effects, crucial for developing effective fluorescence probes or potential pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Binding Capability with Metals
- Binding with Gold: This compound and its derivatives demonstrate a notable binding capability with metals, such as gold, which could be significant for applications in materials science and chemistry (Sun et al., 2008).
Synthesis and Reactions
- Synthesis in Medicinal Chemistry: The compound plays a role in the synthesis of various heterocyclic ring systems, important in medicinal chemistry and natural products (Wu & Yang, 2009).
Antiproliferative and Cytotoxicity Effects
- Anticancer Potential: this compound derivatives have shown significant antiproliferative activity and low cytotoxicity effects, making them potential candidates for cancer treatment (Uremis et al., 2017).
Potential in Molecular Medicine
- Activation of p53 in Cancer Cells: Derivatives of this compound have been found to activate p53 in cancer cells, leading to cell cycle arrest and apoptosis, which is crucial for developing new cancer therapies (Kumbhare et al., 2014).
Electrophilic Fluorination
- Direct Ortho-Fluorination: The compound is used in electrophilic fluorination reactions, essential in pharmaceutical and agrochemical industries for synthesizing fluorinated products (Ding et al., 2014).
Antiviral Activity
- Antiviral Properties: Some derivatives of this compound possess significant antiviral activities, particularly against tobacco mosaic virus, showcasing their potential as antiviral agents (Xie et al., 2017).
Anticancer Agents
- Anticancer Agents Development: Novel aminothiazole-paeonol derivatives of this compound show high potency against certain cancer cell lines, suggesting their promise as anticancer agents (Tsai et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-fluorobenzo[d]thiazol-5-ol, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCUPLVTNQFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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